8-Amino-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
8-Amino-4-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-hydroxyquinoline.
Amination: The hydroxyl group at position 8 is substituted with an amino group through an amination reaction.
Carboxylation: The carboxylic acid group is introduced at position 3 through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production .
Chemical Reactions Analysis
Types of Reactions
8-Amino-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, each with unique chemical and biological properties .
Scientific Research Applications
8-Amino-4-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological research.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Amino-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It affects pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A closely related compound with similar biological activities.
4-Hydroxyquinoline: Another derivative with distinct chemical properties.
Quinoline: The parent compound from which these derivatives are synthesized
Uniqueness
8-Amino-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
8-amino-4-oxo-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCDWVFOIVLISY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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